molecular formula C9H6FNO3 B7938453 2-(2-Cyanophenoxy)-2-fluoroacetic acid

2-(2-Cyanophenoxy)-2-fluoroacetic acid

Cat. No.: B7938453
M. Wt: 195.15 g/mol
InChI Key: WPPDDNKKUDYVMF-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)-2-fluoroacetic acid is an organic compound that features a cyanophenoxy group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenoxy)-2-fluoroacetic acid typically involves the reaction of 2-cyanophenol with fluoroacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of fluoroacetic acid to form the desired product. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenoxy)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2-Cyanophenoxy)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Cyanophenoxy)-2-fluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanophenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The fluoroacetic acid moiety may also play a role in binding to specific proteins or receptors, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyanophenoxy)acetic acid
  • 2-(2-Cyanophenoxy)propanoic acid
  • 2-(2-Cyanophenoxy)butanoic acid

Uniqueness

2-(2-Cyanophenoxy)-2-fluoroacetic acid is unique due to the presence of both a cyanophenoxy group and a fluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds. The fluoro group, in particular, can influence the compound’s stability, reactivity, and interactions with biological targets.

Properties

IUPAC Name

2-(2-cyanophenoxy)-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-8(9(12)13)14-7-4-2-1-3-6(7)5-11/h1-4,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPDDNKKUDYVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Cyanophenoxy)-2-fluoroacetic acid
Reactant of Route 2
2-(2-Cyanophenoxy)-2-fluoroacetic acid
Reactant of Route 3
2-(2-Cyanophenoxy)-2-fluoroacetic acid
Reactant of Route 4
2-(2-Cyanophenoxy)-2-fluoroacetic acid
Reactant of Route 5
2-(2-Cyanophenoxy)-2-fluoroacetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Cyanophenoxy)-2-fluoroacetic acid

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